![molecular formula C16H12Cl3NO2 B3036115 3-(4-chlorophenyl)-3-oxopropanal O-(3,4-dichlorobenzyl)oxime CAS No. 338976-78-6](/img/structure/B3036115.png)
3-(4-chlorophenyl)-3-oxopropanal O-(3,4-dichlorobenzyl)oxime
Overview
Description
CITCO is an imidazothiazole derivative . It is a solid substance and is also known as 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime .
Molecular Structure Analysis
The molecular formula of CITCO is C19H12N3OCl3S . The molecular weight is 436.74 . The structure of similar compounds has been established by X-ray crystallography .Physical And Chemical Properties Analysis
CITCO is a solid substance . It is soluble in DMSO at 28 mg/mL, but insoluble in water . The compound should be stored in desiccated conditions at -20°C .Scientific Research Applications
Synthesis and Characterization
- The First Synthesis of Novel 4-Chloro Chalcone Based Oxime Ethers: This study reported the first synthesis of novel oxime ethers, including 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oximes, and their characterization using several spectroscopic methods. Density Functional Theory (DFT) calculations were performed to compare the results with experimental outcomes (Erdogan, 2016).
Crystal Structure Analysis
- Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine: This research focused on synthesizing and characterizing a specific oxime compound. The crystal structure confirmed the compound's (E)-configuration, which is a key factor in understanding its chemical properties (Attia et al., 2013).
Chemical Stability and Reactivity
- (E)-7-(4-Chlorophenyl)-5,7-dihydro-4H-pyrano[3,4-c]isoxazole-3-carbaldehyde oxime: This study examined the chemical stability and reactivity of a related compound, providing insights into the molecular interactions and bonding characteristics of such oximes (Lim et al., 2011).
Catalytic Applications
- Efficient and Selective Oxidation of Alcohols Catalyzed by Oxo-rhenium Complexes: Oxo-rhenium complexes, including those derived from oximes like 3-(4-chlorophenyl)-3-oxopropanal O-(3,4-dichlorobenzyl)oxime, have been shown to efficiently catalyze the oxidation of alcohols, highlighting the potential application of these compounds in organic synthesis (Sousa et al., 2013).
Biological Activity
- Synthesis, Characterization and Antibacterial Activity of New 5‐(o‐Chlorophenyl)‐3‐(o,p‐dichlorophenyl)‐4,5‐dihydropyrazol‐1‐yl Oxime Ester Derivatives: The study synthesized oxime ester derivatives and evaluated their antibacterial potential against various bacteria, suggesting the potential use of these compounds in antimicrobial applications (Liu et al., 2008).
Environmental Applications
- Oxidation of 2,4-dichlorophenol and 3,4-dichlorophenol by means of Fe(III)-homogeneous photocatalysis: This research explored the use of chlorophenols, similar to 3-(4-chlorophenyl)-3-oxopropanal O-(3,4-dichlorobenzyl)oxime, in environmental applications, particularly in the treatment of pollutants through advanced oxidation processes (Andreozzi et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO2/c17-13-4-2-12(3-5-13)16(21)7-8-20-22-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2/b20-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFGJHUOYHOJIX-DNTJNYDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=N/OCC2=CC(=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-3-oxopropanal O-(3,4-dichlorobenzyl)oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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